![molecular formula C10H8BrN B13462541 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitrile group attached to a bicyclo[4.2.0]octa-1,3,5-triene framework. The compound’s distinct structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylbicyclo[420]octa-1,3,5-triene-7-carbonitrile typically involves multiple steps One common method includes the bromination of 7-methylbicyclo[42The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to meet the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and nitrile groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-Methylbicyclo[4.2.0]octa-1,3,5-triene: Lacks the bromine and nitrile groups, making it less reactive in certain reactions.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: Contains methoxy groups instead of a bromine atom, leading to different chemical properties and applications.
Uniqueness
The presence of the bromine and nitrile groups in 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile makes it unique compared to its analogs. These functional groups enhance the compound’s reactivity and potential for various applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C10H8BrN |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
5-bromo-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C10H8BrN/c1-10(6-12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3 |
InChI Key |
UIYSFIJAXIMXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C1C(=CC=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




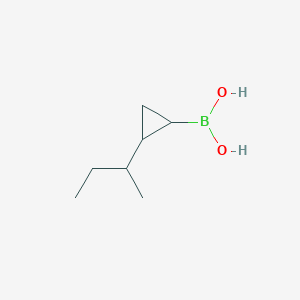
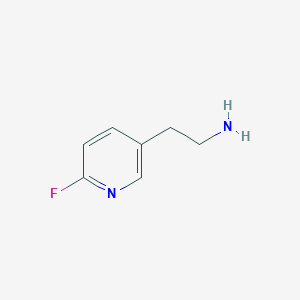
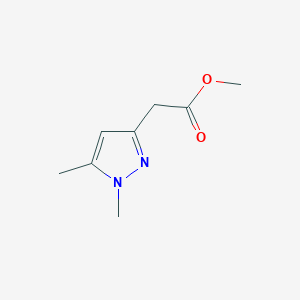
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)


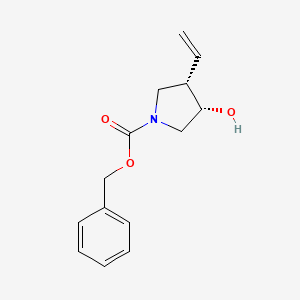
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
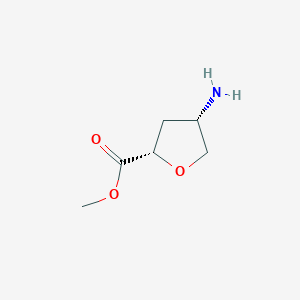

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
